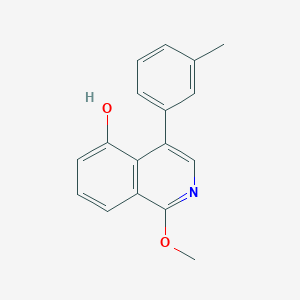![molecular formula C12H9BrN2 B11853173 2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)
2-Bromo-5,6-dihydrobenzo[h]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a bromine atom at the 2-position of the quinazoline ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6-dihydrobenzo[h]quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzylamine with aldehydes under oxidative conditions to form the quinazoline core .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Bromo-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinazoline core can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic derivatives .
科学的研究の応用
作用機序
The mechanism of action of 2-Bromo-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. The bromine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
類似化合物との比較
2-Amino-5,6-dihydrobenzo[h]quinazoline: Exhibits strong antiphlogistic activity.
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: Shows significant anticancer activity.
2,4-Dibenzylaminoquinazoline: Exhibits cytostatic and apoptotic effects against cancer cells.
Uniqueness: 2-Bromo-5,6-dihydrobenzo[h]quinazoline is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for the synthesis of diverse derivatives with potential therapeutic applications .
特性
分子式 |
C12H9BrN2 |
|---|---|
分子量 |
261.12 g/mol |
IUPAC名 |
2-bromo-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H9BrN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2 |
InChIキー |
QBBJJGCBAGEDCS-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


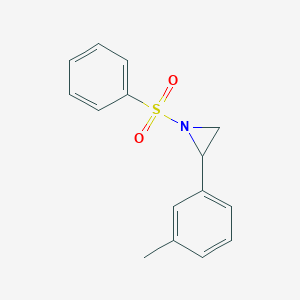

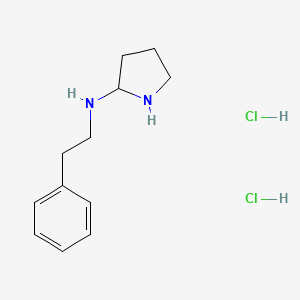
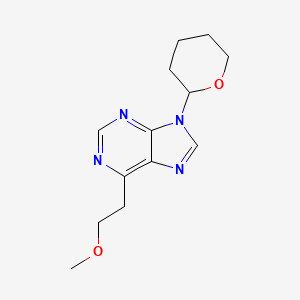
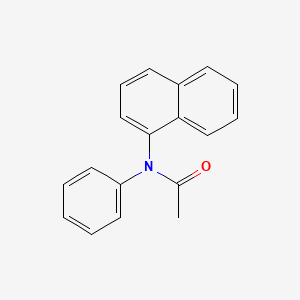
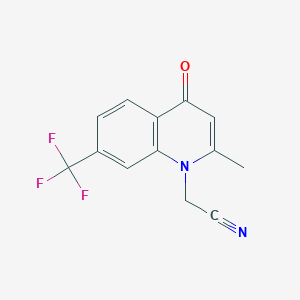

![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)
![Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-](/img/structure/B11853141.png)



![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)
